molecular formula C8H5F3O2 B8660502 Phenol, 4-[(trifluoroethenyl)oxy]- CAS No. 134151-79-4

Phenol, 4-[(trifluoroethenyl)oxy]-

Cat. No. B8660502
Key on ui cas rn: 134151-79-4
M. Wt: 190.12 g/mol
InChI Key: DEUXITBFGJOGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05198513

Procedure details

A sample of 4-trifluoroethenyloxyanisole prepared as in Example 2 is treated with two equivalents of trimethylchlorosilane and sodium iodide in refluxing acetonitrile to give 4-trifluoroethenyloxyphenol. The product is extracted with ether, washed with sodium thiosulfate solution to remove iodine, and then concentrated by rotary evaporation.
Name
4-trifluoroethenyloxyanisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]C)=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4].C[Si](C)(C)Cl.[I-].[Na+]>C(#N)C>[F:1][C:2]([O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)=[C:3]([F:5])[F:4] |f:2.3|

Inputs

Step One
Name
4-trifluoroethenyloxyanisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)OC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(=C(F)F)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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